5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the triazole core with the appropriate phenyl groups under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl groups.
Substitution: Various substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum can be used in some reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its triazole core, which is a common motif in many pharmaceuticals.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds with the triazole core, such as 1,2,3-triazole-4-carboxylic acid.
Phenyl-Substituted Triazoles: Compounds with similar phenyl substitutions, like 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
The uniqueness of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
951894-55-6 |
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Molecular Formula |
C17H16ClN5O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-12-9-7-11(8-10-12)23-16(19)15(21-22-23)17(24)20-14-6-4-3-5-13(14)18/h3-10H,2,19H2,1H3,(H,20,24) |
InChI Key |
HERTUQSTNOCDSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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